Cyclosporine A -

Cyclosporine A

Catalog Number: EVT-7894255
CAS Number:
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992)
Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.
Cyclosporine is a natural product found in Tolypocladium inflatum and Mycale hentscheli with data available.
Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)
A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
Source

Cyclosporine A is produced naturally by the soil fungus Tolypocladium inflatum. It can also be synthesized through various chemical and enzymatic methods. The natural fermentation process involves culturing the fungus in specific media, which can be optimized for higher yields, as demonstrated in recent studies using agro-industrial waste as substrates for fermentation .

Classification

Cyclosporine A belongs to the class of drugs known as immunosuppressants. It is classified as a cyclic undecapeptide and is often referred to in pharmacological contexts due to its role in preventing organ rejection post-transplantation and treating autoimmune disorders such as rheumatoid arthritis and psoriasis.

Synthesis Analysis

Methods

The synthesis of Cyclosporine A can be achieved through both natural fermentation and synthetic chemical methods. The natural method involves culturing Tolypocladium inflatum under controlled conditions, followed by extraction and purification processes. Synthetic methods typically involve solid-phase peptide synthesis or enzymatic synthesis.

  1. Natural Fermentation: This process includes culturing the fungus in a nutrient-rich medium, followed by extraction with organic solvents such as ethyl acetate, and purification using high-performance liquid chromatography (HPLC) .
  2. Solid-Phase Synthesis: This method employs Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids on a resin, utilizing triphosgene as a condensation reagent to facilitate amide bond formation under mild conditions. The process culminates in cyclization to form Cyclosporine A .
  3. Enzymatic Methods: Enzymatic synthesis involves using cyclosporin synthetase, a multienzyme complex that catalyzes over 40 reaction steps to assemble the cyclic structure from precursor substrates .

Technical Details

The technical aspects of synthesis include maintaining specific environmental conditions (e.g., pH, temperature) during fermentation, optimizing substrate concentrations, and employing sophisticated chromatographic techniques for purification.

Molecular Structure Analysis

Structure

Cyclosporine A has a unique cyclic structure comprising 11 amino acids arranged in a specific sequence that forms a ring. The molecular formula is C_45H_75N_11O_12, with a molecular weight of approximately 1202.17 g/mol.

Data

  • Molecular Weight: 1202.17 g/mol
  • Chemical Formula: C_45H_75N_11O_12
  • Structural Characteristics: The cyclic nature of Cyclosporine A allows it to interact specifically with target proteins, particularly cyclophilins, which play a critical role in its mechanism of action.
Chemical Reactions Analysis

Reactions

Cyclosporine A undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Formation of Amide Bonds: In solid-phase synthesis, the coupling of amino acids via amide bond formation is crucial.
  2. Cyclization: The final step involves the cyclization of linear precursors into the cyclic structure.
  3. Hydrolysis: In vivo metabolism may involve hydrolysis reactions leading to deacetylated forms.

Technical Details

The synthesis reactions often require controlled environments to prevent degradation or unwanted side reactions, emphasizing the need for precise conditions during each step.

Mechanism of Action

Process

Cyclosporine A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin proteins within T-cells, forming a complex that inhibits calcineurin, an enzyme critical for activating nuclear factor of activated T-cells (NFAT). This inhibition prevents the transcription of interleukin-2 and other cytokines necessary for T-cell proliferation .

Data

  • Target Protein: Cyclophilin
  • Inhibition Mechanism: Calcineurin inhibition leads to reduced T-cell activation.
  • Biological Effect: Suppression of immune response, crucial for preventing organ rejection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 100 °C (decomposes).

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Stability: Stable over a pH range of 4 to 7.

Relevant Data or Analyses

Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to analyze the purity and structural integrity of Cyclosporine A during synthesis .

Applications

Scientific Uses

Cyclosporine A has several significant applications:

  1. Organ Transplantation: Widely used to prevent rejection in kidney, liver, heart, and other organ transplants.
  2. Autoimmune Diseases: Effective in managing conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
  3. Research Tool: Utilized in studies investigating T-cell biology and immunology due to its specific action on immune cell signaling pathways .
Historical Development and Evolution of Cyclosporine A in Immunosuppression Research

Discovery and Early Mechanistic Insights from Fungal Metabolite Screening

The discovery of Cyclosporine A (CsA) exemplifies the transformative potential of natural product screening in pharmaceutical innovation. In 1970-1971, during routine soil sample collection for Sandoz Ltd.'s antibiotic discovery program, microbiologist Hans Peter Frey isolated a previously uncharacterized fungus (Tolypocladium inflatum Gams) from a Norwegian soil sample collected at Hardangervidda [5] [6] [9]. Initial fermentation and extraction work by Z.L. Kis yielded a mixture of cyclic peptides designated "Preparation 24-556" [6]. While screening for antimicrobial activity revealed only narrow-spectrum antifungal properties (primarily against certain yeasts and Mucorales species with no antibacterial activity), the compound's unique structural characteristics prompted its inclusion in Sandoz's newly established General Screening Programme in 1971 [6] [10].

The pivotal breakthrough came in immunological testing when Jean-François Borel identified profound immunosuppressive activity in mouse models. His 1976 studies demonstrated that CsA selectively and reversibly inhibited T-lymphocyte proliferation without causing general cytotoxicity or myelosuppression – a revolutionary finding compared to existing immunosuppressants [1] [5] [6]. Mechanistic studies soon revealed that CsA achieved this selectivity through formation of a complex with cyclophilin, which subsequently bound to and inhibited calcineurin phosphatase [8]. This calcineurin inhibition prevented nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), thereby blocking interleukin-2 (IL-2) transcription and T-cell activation – a targeted approach fundamentally different from the DNA synthesis inhibitors like azathioprine [1] [7] [8].

Table 1: Fungal Sources of Cyclosporine A Production

Fungal SpeciesOriginal Isolation SourceCyclosporine A Yield (mg/L)Reference
Tolypocladium inflatumHardangervidda, Norway soil105.5 - 183.0 [1] [10]
Aspergillus terreusNot specifiedNot quantified [10]
Fusarium solaniNot specifiedNot quantified [10]
Penicillium fellutanumGuava fruit (Pakistan)16.18 [10]

Paradigm Shift in Organ Transplantation: From Azathioprine to Targeted Calcineurin Inhibition

The introduction of cyclosporine A catalyzed a revolutionary shift in transplant medicine, transforming organ transplantation from experimental intervention to routine therapeutic practice. Before CsA, the standard immunosuppressive regimen (1960s-1970s) combined azathioprine (a purine analog inhibiting DNA/RNA synthesis) with high-dose corticosteroids [1] [7]. This approach caused broad-spectrum cytotoxicity, resulting in severe complications: bone marrow suppression (predisposing to infections), impaired wound healing, and high mortality rates. One-year kidney graft survival rates stagnated at approximately 50% with cadaveric donors under azathioprine-based protocols [1] [7].

The first clinical application of CsA in renal transplantation (1978-1979) demonstrated unprecedented efficacy. Calne and colleagues reported that CsA monotherapy effectively controlled rejection – a feat unattainable with previous agents [1] [3]. Subsequent pivotal trials (1982-1983) directly compared CsA against azathioprine/steroid regimens, revealing dramatic improvements: one-year cadaveric kidney graft survival increased to 72% versus 52% with conventional therapy [1] [8]. This success stemmed directly from CsA’s targeted mechanism: by selectively blocking T-cell activation via calcineurin inhibition without affecting phagocytic or hematopoietic functions, it prevented acute rejection while preserving critical immune defenses against pathogens [1] [7] [8].

The impact extended beyond kidneys. CsA enabled previously impractical transplants:

  • Heart Transplantation: Before CsA, heart transplants faced >60% one-year mortality. CsA-based regimens facilitated successful long-term survival, with patient Philip Blaiberg surviving 19 months post-transplant – unprecedented at the time [9].
  • Liver Transplantation: CsA transformed liver transplantation from a high-mortality experimental procedure to a clinically viable treatment for end-stage liver disease [7] [8].
  • Lung and Pancreas Transplants: Became clinically feasible with CsA-based immunosuppression [1] [7].

Table 2: Impact of Cyclosporine A on Early Transplant Outcomes Compared to Azathioprine Era

ParameterAzathioprine Era (Pre-1980)Cyclosporine Era (1980s)Relative Improvement
1-Year Kidney Graft Survival (Cadaveric)52%72%+38.5%
1-Year Heart Graft Survival~40%>70%+75%
Acute Rejection Rate (Kidney)>60%30-40%~50% reduction
Routine Multi-Organ TransplantsKidney primarilyKidney, Liver, Heart, LungExpansion to multiple organs

Chronological Advancements in Clinical Protocol Design for CNI Minimization

Despite its revolutionary efficacy, long-term cyclosporine use revealed significant challenges, primarily dose-dependent nephrotoxicity mediated by renal afferent arteriolar vasoconstriction and subsequent interstitial fibrosis [1] [7] [8]. This necessitated strategic protocol innovations to minimize calcineurin inhibitor (CNI) exposure while preserving immunosuppressive efficacy:

  • Adjunctive Agent Introduction (Late 1980s - 1990s): The first strategy involved combining lower-dose CsA with complementary immunosuppressants:
  • Corticosteroids: Continued use but at significantly reduced doses [7].
  • Azathioprine: Repurposed as an adjunct in triple therapy (CsA/azathioprine/prednisone), reducing CsA doses by 30-50% while maintaining rejection rates <25% [7].
  • Mycophenolate Mofetil (MMF): Replaced azathioprine in the mid-1990s. A pivotal trial (1995) demonstrated MMF/CsA/prednisone reduced 6-month rejection rates to 23% versus 45% with azathioprine/CsA/prednisone [7].
  • Pharmacokinetic Optimization (1990s): Development of microemulsion formulations (e.g., Neoral®) significantly improved CsA bioavailability and reduced inter-patient pharmacokinetic variability. Kovarik et al. demonstrated a 30% increase in AUC (Area Under the Curve) with more consistent peak-trough fluctuations, enabling more precise dosing and lower trough level targets [8] [10].

  • Calcineurin Inhibitor Sparing Protocols (Late 1990s - 2000s):

  • Antibody Induction: Anti-CD25 antibodies (basiliximab/daclizumab) allowed delayed CsA initiation post-transplant. Kahan et al. (1999) showed basiliximab reduced rejection rates from 49% to 35% in kidney transplants using lower-dose CsA [7].
  • mTOR Inhibitors: Sirolimus (rapamycin) provided CNI-free immunosuppression. Mendez et al. (2005) demonstrated sirolimus/tacrolimus/prednisone yielded comparable rejection rates (13%) to tacrolimus/MMF/prednisone without CNI nephrotoxicity [7].
  • Costimulation Blockade: Belatacept, a CTLA4-Ig fusion protein, offered a CNI-free alternative. The BENEFIT trial (2010) showed superior renal function and comparable rejection rates (19% vs 7% at 1 year) versus CsA-based regimens [7].
  • Biomarker-Guided Minimization (2000s-Present): Protocols increasingly incorporated immunological monitoring (donor-specific antibodies, gene expression profiling) to identify patients suitable for CNI withdrawal or drastic dose reduction without compromising graft survival [1] [7].

Table 3: Evolution of Cyclosporine-Based Immunosuppressive Protocols

EraProtocol StrategyKey AgentsClinical Impact
Early 1980sCsA MonotherapyHigh-dose CsAHigh rejection control, severe nephrotoxicity
Late 1980sDual TherapyReduced CsA + CorticosteroidsReduced toxicity, improved tolerability
1990sTriple TherapyReduced CsA + Azathioprine/MMF + SteroidsAcute rejection rates 25-30%
Late 1990sAntibody Induction + CNIBasiliximab + Low-dose CsA + MMFAcute rejection rates 15-20%
2000sCNI Minimization with mTORiVery low CsA + Sirolimus + SteroidsReduced nephrotoxicity, rejection ~15%
2010sCNI-Free RegimensBelatacept + MMF + SteroidsSuperior renal function, rejection <20%

Concurrently, innovations in production methodologies enhanced CsA purity and yield. Traditional fermentation using Tolypocladium inflatum achieved yields of 105.5-183 mg/L [10]. Recent approaches explored alternative media and fungi: submerged fermentation with Penicillium fellutanum yielded 16.18 μg/mL [10], while valorization of agro-industrial waste (dairy sludge) in T. inflatum cultures boosted production to 578 mg/L after purification – demonstrating sustainable production innovations [2]. Advanced purification techniques (Fast Protein Liquid Chromatography, ethyl acetate extraction) and structural validation methods (LC/MS/MS, NMR, XRD) ensured pharmaceutical-grade CsA [2] [10].

Compound Names Mentioned in Article:

  • Cyclosporine A
  • Azathioprine
  • Mycophenolate Mofetil (MMF)
  • Sirolimus (Rapamycin)
  • Tacrolimus (FK506)
  • Basiliximab
  • Belatacept
  • Cyclophilin
  • Calcineurin

Properties

Product Name

Cyclosporine A

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+

InChI Key

PMATZTZNYRCHOR-IMVLJIQESA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.